![molecular formula C26H23BF2N6O2S B13723081 N-(3-azidopropyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide](/img/structure/B13723081.png)
N-(3-azidopropyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BDP 630/650 azide is a bright and photostable dye azide used primarily for labeling in the far red region of the spectrum. This compound is particularly useful in fluorescence polarization experiments due to its relatively long excited state lifetime. It is a derivative of borondipyrromethene, a class of compounds known for their excellent photophysical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
BDP 630/650 azide is synthesized through a series of chemical reactions involving borondipyrromethene as the core structureThe reaction conditions usually involve the use of solvents such as dimethyl sulfoxide, dimethylformamide, acetonitrile, or dichloromethane .
Industrial Production Methods
Industrial production of BDP 630/650 azide follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in facilities equipped to handle large-scale chemical reactions and is stored under specific conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
BDP 630/650 azide primarily undergoes substitution reactions, particularly in the context of Click chemistry. The azide group reacts with alkynes, DBCO (dibenzocyclooctyne), and BCN (bicyclo[6.1.0]nonyne) to form stable triazole linkages .
Common Reagents and Conditions
The common reagents used in these reactions include copper(I) catalysts, alkynes, and various solvents such as dimethyl sulfoxide and dimethylformamide. The reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the formation of the triazole product .
Major Products Formed
The major products formed from these reactions are triazole-linked compounds, which are highly stable and useful in various applications, including bioconjugation and molecular labeling .
Applications De Recherche Scientifique
BDP 630/650 azide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of fluorescent conjugates of proteins, nucleotides, oligonucleotides, and dextrans.
Biology: The compound is employed in fluorescence microscopy and flow cytometry for labeling and tracking biological molecules.
Medicine: BDP 630/650 azide is used in the development of diagnostic assays and imaging techniques.
Industry: It finds applications in the production of fluorescent enzyme substrates, fatty acids, phospholipids, and receptor ligands.
Mécanisme D'action
BDP 630/650 azide exerts its effects through its photophysical properties. Upon excitation by light at a specific wavelength (around 630 nm), the compound emits fluorescence at a longer wavelength (around 650 nm). This fluorescence is used to track and label molecules in various applications. The azide group allows for specific and stable attachment to target molecules through Click chemistry, forming triazole linkages .
Comparaison Avec Des Composés Similaires
BDP 630/650 azide is unique due to its high photostability and brightness. It is often compared to other borondipyrromethene derivatives and cyanine dyes. Similar compounds include:
BDP 630/650 alkyne: Another derivative used in Click chemistry but with an alkyne group instead of an azide.
BDP 630/650 amine: A derivative with an amine group used for different types of conjugation reactions.
Cyanine5: A commonly used dye with similar spectral properties but different chemical structure.
BDP 630/650 azide stands out due to its specific use in Click chemistry and its superior photophysical properties .
Propriétés
Formule moléculaire |
C26H23BF2N6O2S |
|---|---|
Poids moléculaire |
532.4 g/mol |
Nom IUPAC |
N-(3-azidopropyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide |
InChI |
InChI=1S/C26H23BF2N6O2S/c28-27(29)34-20(8-9-21(34)17-22-10-13-24(35(22)27)25-3-1-16-38-25)7-4-19-5-11-23(12-6-19)37-18-26(36)31-14-2-15-32-33-30/h1,3-13,16-17H,2,14-15,18H2,(H,31,36)/b7-4+ |
Clé InChI |
BQBOMBVZCVUGNM-QPJJXVBHSA-N |
SMILES isomérique |
[B-]1(N2C(=CC=C2/C=C/C3=CC=C(C=C3)OCC(=O)NCCCN=[N+]=[N-])C=C4[N+]1=C(C=C4)C5=CC=CS5)(F)F |
SMILES canonique |
[B-]1(N2C(=CC=C2C=CC3=CC=C(C=C3)OCC(=O)NCCCN=[N+]=[N-])C=C4[N+]1=C(C=C4)C5=CC=CS5)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


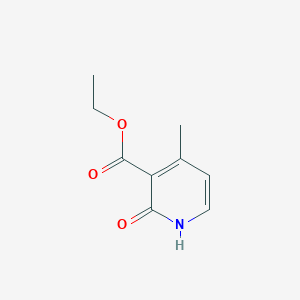
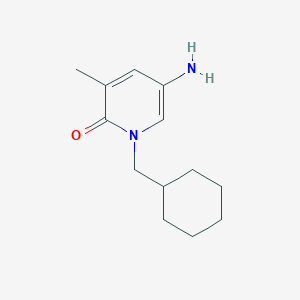
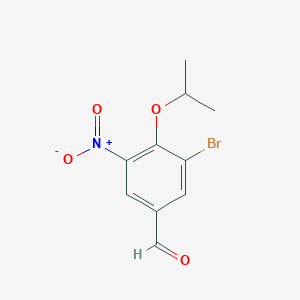
![Ethyl 4'-(1-aminoethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13723019.png)
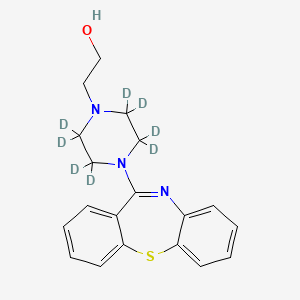
![[3-(cyclopropylmethoxy)-5-(hydroxymethyl)phenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13723031.png)
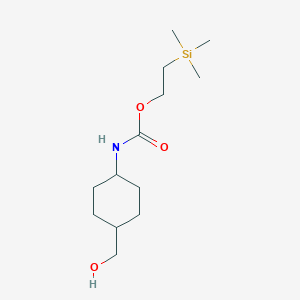
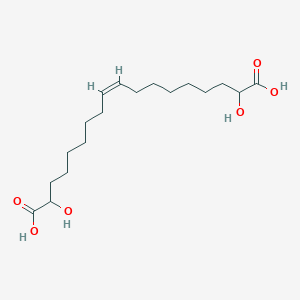
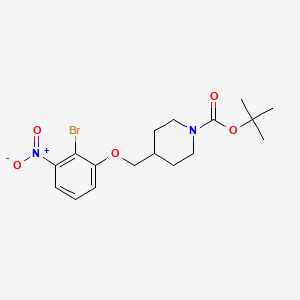
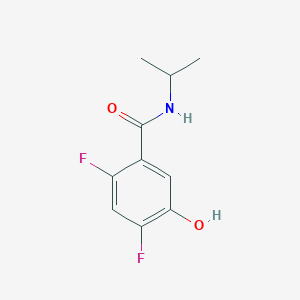
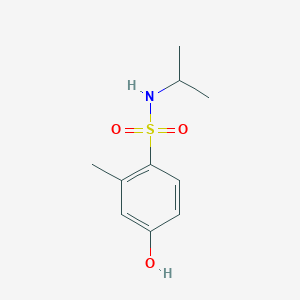
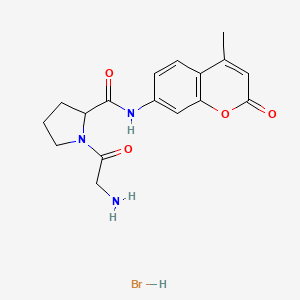
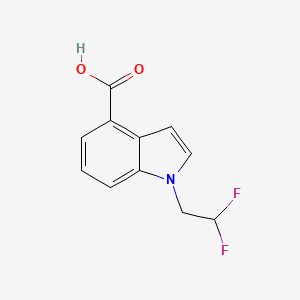
![tert-Butyl ((4-aminobicyclo[1.1.1]pentan-2-yl)methyl)carbamate](/img/structure/B13723092.png)
